molecular formula C16H24N2O2 B14679360 N-Ethyl-3-piperidyl 2,6-dimethylphenylcarbamate CAS No. 31755-17-6

N-Ethyl-3-piperidyl 2,6-dimethylphenylcarbamate

Cat. No.: B14679360
CAS No.: 31755-17-6
M. Wt: 276.37 g/mol
InChI Key: GQBBRMZCLIBJIM-UHFFFAOYSA-N
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Description

N-Ethyl-3-piperidyl 2,6-dimethylphenylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their biological activity and presence in various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-piperidyl 2,6-dimethylphenylcarbamate typically involves the reaction of N-ethyl-3-piperidylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-piperidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce the corresponding amine .

Scientific Research Applications

N-Ethyl-3-piperidyl 2,6-dimethylphenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-3-piperidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-piperidyl 2,6-dimethylphenylcarbamate is unique due to its specific combination of the piperidine ring and the 2,6-dimethylphenylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

31755-17-6

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-4-18-10-6-9-14(11-18)20-16(19)17-15-12(2)7-5-8-13(15)3/h5,7-8,14H,4,6,9-11H2,1-3H3,(H,17,19)

InChI Key

GQBBRMZCLIBJIM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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